An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane Dihydroiodide
An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,3-diaminopropane (B46017) dihydroiodide. The information is intended to support research and development activities in materials science and drug development.
Chemical and Physical Properties
1,3-Diaminopropane dihydroiodide is a salt primarily utilized in the field of materials science, particularly in the fabrication of perovskite solar cells.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₁₂I₂N₂ | [1][2] |
| Molecular Weight | 329.95 g/mol | [1][2] |
| CAS Number | 120675-53-8 | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), soluble in water. Less soluble in moderately polar organic solvents like lower alcohols (e.g., ethanol (B145695), isopropanol).[1][3] | |
| Purity | Typically >98% | [1] |
Synthesis and Purification
The primary method for synthesizing 1,3-diaminopropane dihydroiodide is a direct acid-base neutralization reaction between 1,3-diaminopropane and hydroiodic acid.[1]
Reaction Equation:
H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]
This reaction is typically exothermic and requires careful control of the addition of hydroiodic acid to a solution of 1,3-diaminopropane to manage the reaction temperature.[1] A 1:2 molar ratio of 1,3-diaminopropane to hydroiodic acid is essential for the complete formation of the dihydroiodide salt.[1]
Experimental Protocol: Synthesis of 1,3-Diaminopropane Dihydroiodide
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Ethanol (or Isopropanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of 1,3-diaminopropane in a suitable volume of ethanol.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add a stoichiometric equivalent of hydroiodic acid (2 molar equivalents) to the stirred solution using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period to ensure complete precipitation of the salt.
-
Collect the precipitated 1,3-diaminopropane dihydroiodide by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 1,3-diaminopropane dihydroiodide
-
Ethanol (or an appropriate alcohol or aqueous-alcohol mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude 1,3-diaminopropane dihydroiodide to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR of 1,3-Diaminopropane (Reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 4H | -CH₂-N |
| ~1.6 | Quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR of 1,3-Diaminopropane (Reference)
| Chemical Shift (ppm) | Assignment |
| ~40 | -CH₂-N |
| ~35 | -CH₂-CH₂-CH₂- |
Note: The chemical shifts for 1,3-diaminopropane dihydroiodide are expected to be different due to the protonation of the amine groups.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. An FTIR spectrum of 1,3-diaminopropane dihydroiodide is available in spectral databases.[2][4] The spectrum of the parent 1,3-diaminopropane shows characteristic peaks for N-H and C-H stretching and bending vibrations.
FTIR of 1,3-Diaminopropane (Reference)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360, ~3280 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |
| ~2930 - 2840 | Strong | C-H Stretch (aliphatic) |
| ~1600 | Medium | N-H Bend (scissoring) |
| ~1470 | Medium | C-H Bend (scissoring) |
| ~820 | Strong, Broad | N-H Wag |
Signaling and Metabolic Pathways
While 1,3-diaminopropane dihydroiodide's primary application is in materials science, its parent compound, 1,3-diaminopropane, is involved in biological metabolic pathways.
4.1. Arginine and Proline Metabolism
1,3-Diaminopropane is a catabolic byproduct of spermidine, which is synthesized from putrescine. Putrescine, in turn, can be derived from ornithine, a key intermediate in the arginine and proline metabolic pathway.
4.2. Beta-Alanine Metabolism
1,3-Diaminopropane can be a precursor in the enzymatic synthesis of beta-alanine.
Safety and Handling
1,3-Diaminopropane dihydroiodide is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is also hygroscopic and should be stored in a cool, dark place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1,3-Diaminopropane dihydroiodide | 120675-53-8 | Benchchem [benchchem.com]
- 2. 1,3-Diaminopropane Dihydroiodide | C3H12I2N2 | CID 129655464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diaminopropane Dihydroiodide | 120675-53-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
